molecular formula C9H7ClN2O2 B8730278 methyl 7-chloro-1H-indazole-4-carboxylate

methyl 7-chloro-1H-indazole-4-carboxylate

Cat. No. B8730278
M. Wt: 210.62 g/mol
InChI Key: IYSWBOKECYGRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-chloro-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C9H7ClN2O2 and its molecular weight is 210.62 g/mol. The purity is usually 95%.
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properties

Product Name

methyl 7-chloro-1H-indazole-4-carboxylate

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloro-1H-indazole-4-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-3-7(10)8-6(5)4-11-12-8/h2-4H,1H3,(H,11,12)

InChI Key

IYSWBOKECYGRJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=NNC2=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-4-chloro-2-methylbenzoate (6.50 g, 32.6 mmol) and ammonium tetrafluoroborate (4.44 g, 42.3 mmol) in water (2.0 mL) and concentrated hydrochloric acid (17.6 mL, 212 mmol) was added a solution of sodium nitrite (2.25 g, 32.6 mmol) in water (8 mL) at 0° C. for 25 min, and the mixture was stirred for 35 min. The precipitated solid was collected by filtration, washed with ether, and dried under reduced pressure. The obtained solid was dissolved in chloroform (100 mL), and 18-crown-6 (258 mg, 0.98 mmol) and potassium acetate (3.52 g, 35.8 mmol) were added. The reaction mixture was stirred at room temperature for 2 hr, water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was triturated with hexane, and collected by filtration to give the title compound (16.1 g, yield 50%). 1H-NMR (CDCl3) δ: 4.03 (3H, s), 7.45 (1H, d, J=7.6 Hz), 7.90 (1H, d, J=7.6 Hz), 8.64 (1H, s), 10.71 (1H, br s).
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step Two
Quantity
258 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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